
2-(2-Methylphenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)chromen-4-one, also known as coumarin, is a naturally occurring compound found in many plants such as tonka beans, sweet clover, and cinnamon. It has been used for centuries in traditional medicine for its anti-inflammatory, anti-coagulant, and anti-cancer properties. In recent years, there has been a growing interest in the synthesis and study of coumarin due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2-Methylphenyl)chromen-4-one varies depending on its application. In medicine, 2-(2-Methylphenyl)chromen-4-one has been found to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and tyrosine kinase, which are involved in the inflammatory and cancer pathways. Coumarin has also been found to inhibit the activity of coagulation factors such as thrombin and factor Xa, which are involved in the blood clotting process. In agriculture, 2-(2-Methylphenyl)chromen-4-one has been found to inhibit the activity of various enzymes involved in insect and fungal metabolism. In material science, 2-(2-Methylphenyl)chromen-4-one has been found to exhibit fluorescence properties due to its aromatic structure.
Effets Biochimiques Et Physiologiques
Coumarin has been found to exhibit various biochemical and physiological effects depending on its application. In medicine, 2-(2-Methylphenyl)chromen-4-one has been found to reduce inflammation, inhibit cancer cell growth, and prevent blood clotting. It has also been found to exhibit anti-diabetic and anti-microbial effects. In agriculture, 2-(2-Methylphenyl)chromen-4-one has been found to exhibit insecticidal and anti-fungal effects. In material science, 2-(2-Methylphenyl)chromen-4-one has been found to exhibit fluorescence properties and to be a good candidate for the synthesis of various polymers.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Methylphenyl)chromen-4-one in lab experiments include its availability, low cost, and ease of synthesis. Coumarin also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, the limitations of using 2-(2-Methylphenyl)chromen-4-one in lab experiments include its potential toxicity, instability, and variability in biological activity depending on the source and method of synthesis.
Orientations Futures
There are many future directions for the study of 2-(2-Methylphenyl)chromen-4-one, including the synthesis of new derivatives with improved biological activity, the development of new applications in medicine, agriculture, and material science, and the investigation of its potential toxicity and environmental impact. Additionally, the study of the mechanism of action of 2-(2-Methylphenyl)chromen-4-one and its derivatives can provide insights into the development of new drugs and therapies for various diseases.
Applications De Recherche Scientifique
Coumarin has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(2-Methylphenyl)chromen-4-one has been found to possess anti-inflammatory, anti-cancer, and anti-coagulant properties. It has also been studied for its potential use as an anti-diabetic and anti-microbial agent. In agriculture, 2-(2-Methylphenyl)chromen-4-one has been found to possess insecticidal and anti-fungal properties. In material science, 2-(2-Methylphenyl)chromen-4-one has been studied for its potential use as a fluorescent dye and for the synthesis of various polymers.
Propriétés
Numéro CAS |
116115-49-2 |
|---|---|
Nom du produit |
2-(2-Methylphenyl)chromen-4-one |
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-(2-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-2-3-7-12(11)16-10-14(17)13-8-4-5-9-15(13)18-16/h2-10H,1H3 |
Clé InChI |
XCXVIRAAVALBFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 |
Synonymes |
4H-1-Benzopyran-4-one,2-(2-methylphenyl)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

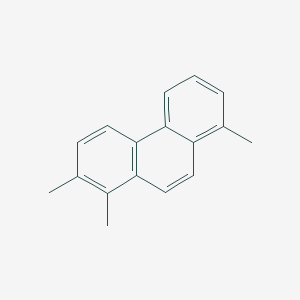
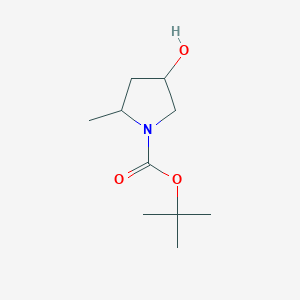
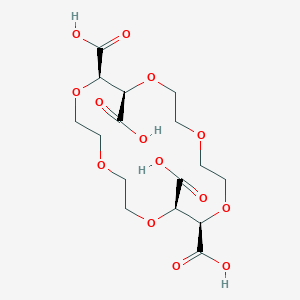
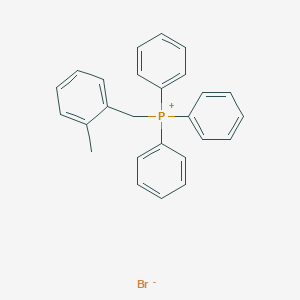
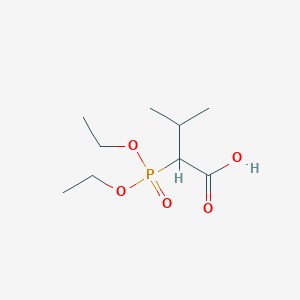
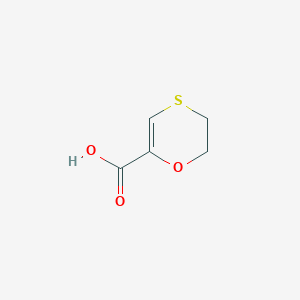
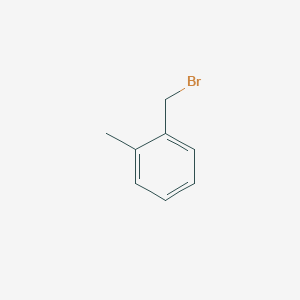
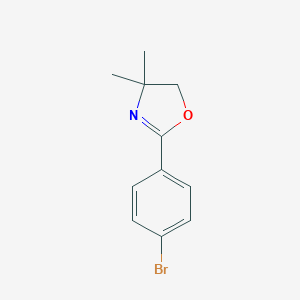
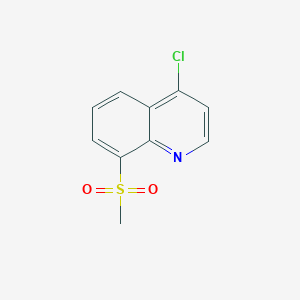
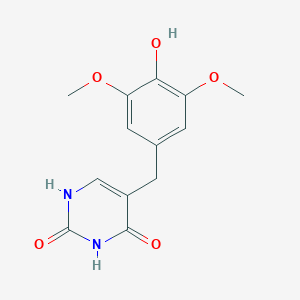
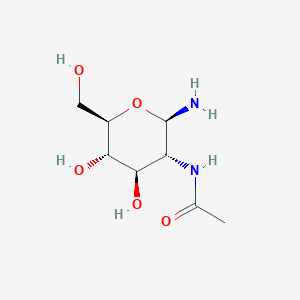
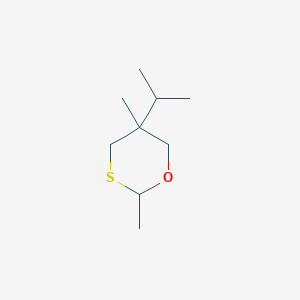
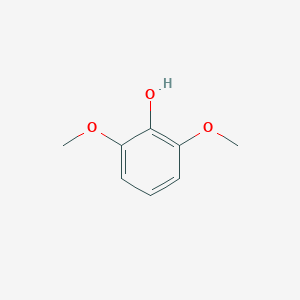
![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)